Cinnamaldehyde oxime
Overview
Description
Cinnamaldehyde oxime is an organic compound with the molecular formula C₉H₉NO. It is derived from cinnamaldehyde, a naturally occurring compound found in the bark of cinnamon trees.
Scientific Research Applications
Cinnamaldehyde oxime has a wide range of scientific research applications:
Mechanism of Action
Future Directions
Oximes and amidoximes have been studied in many different fields such as coordination or materials chemistry but also for their numerous biological activities . They have also gained high interest regarding their ability to release nitric oxide (NO), which presents many beneficial biological effects . Therefore, the future research directions could involve exploring these properties further.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamaldehyde oxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the mixture in an alcoholic solvent, resulting in the formation of this compound . Another green and solvent-free method involves grinding cinnamaldehyde with hydroxylamine hydrochloride and bismuth oxide (Bi₂O₃) at room temperature, which provides excellent yields and minimizes waste disposal problems .
Industrial Production Methods
the green synthesis approach using bismuth oxide and solvent-free grinding conditions could be scaled up for industrial applications due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Cinnamaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or other oxidized products.
Reduction: Reduction of this compound can yield amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxime derivatives.
Comparison with Similar Compounds
Cinnamaldehyde oxime can be compared with other similar compounds such as:
Cinnamaldehyde: The parent compound, which is a phenylpropanoid with a similar structure but lacks the oxime group.
Acetone oxime: Another oxime derivative, but derived from acetone instead of cinnamaldehyde.
Benzaldehyde oxime: An oxime derivative of benzaldehyde, which has different chemical properties and applications.
This compound is unique due to its combination of the cinnamaldehyde backbone and the oxime functional group, which imparts distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDOYIAKHIMAN-DAAQNPAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-81-1, 59336-59-3 | |
Record name | Cinnamaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13372-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC47500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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